Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride
Description
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride (CAS: 2573304-92-2) is a synthetic intermediate primarily used in the preparation of IRAK (Interleukin-1 Receptor-Associated Kinase) degraders . Its structure combines a thalidomide moiety—a cereblon E3 ligase recruiter—with a C2-linked azaspiro[3.5]nonane scaffold. The azaspiro ring introduces conformational rigidity, which may enhance binding specificity and metabolic stability in drug candidates. The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction conditions during synthesis.
Properties
Molecular Formula |
C23H29ClN4O4 |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
4-[2-(7-azaspiro[3.5]nonan-2-yl)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c28-18-5-4-17(20(29)26-18)27-21(30)15-2-1-3-16(19(15)22(27)31)25-9-6-14-12-23(13-14)7-10-24-11-8-23;/h1-3,14,17,24-25H,4-13H2,(H,26,28,29);1H |
InChI Key |
GUZIHLHFVPEZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC4CC5(C4)CCNCC5.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thalidomide Intermediate
Thalidomide is synthesized via a one-pot reaction between L-glutamine and phthalic anhydride in toluene with triethylamine, followed by dehydration using acetyl chloride or acetic anhydride. Critical conditions include:
- Solvent : Toluene or chlorobenzene for azeotropic water removal.
- Temperature : 110°C for condensation, 50–120°C for cyclization.
- Yield : 55–80% after crystallization.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | L-glutamine, phthalic anhydride, toluene, triethylamine, 110°C | Phthaloylation |
| 2 | Acetyl chloride, N,N-dimethylformamide, 50°C, 2 hr | Cyclodehydration |
| 3 | Denatured alcohol, reflux | Crystallization |
Preparation of C2-azaspiro[3.5]nonane Hydrochloride
The spirocyclic amine is synthesized via intramolecular cyclization of a bifunctional precursor. While explicit protocols are proprietary, analogous methods for azaspiro compounds involve:
Coupling and Final Salt Formation
The thalidomide core is functionalized at the glutarimide nitrogen for coupling with the spirocyclic amine. A representative approach includes:
- Activation : Thalidomide is treated with chloroacetyl chloride to introduce a reactive chloride.
- Nucleophilic substitution : Reaction with C2-azaspiro[3.5]nonane under basic conditions (e.g., K₂CO₃ in DMF).
- Hydrochloride salt precipitation : Addition of HCl gas or concentrated HCl to the free base in ethanol.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Reaction temperature | 25–50°C |
| Solvent | Dimethylformamide (DMF) or dichloromethane |
| Yield | 60–75% after purification |
Analytical Characterization
Critical quality control data for the final compound include:
- ¹H NMR (DMSO-d₆): δ 11.16 (s, 1H, NH), 8.18–7.96 (m, 3H, aromatic), 5.26–5.18 (dd, 1H, CH), 2.96–2.87 (m, 1H, spiro-CH₂).
- MS (ESI+) : m/z 425.2 [M+H]⁺ (free base).
Purity Metrics :
| Method | Result |
|---|---|
| HPLC (C18) | ≥98% |
| Residual solvents (GC) | <0.1% |
Challenges and Optimization
- Racemization : L-glutamine may racemize during thalidomide synthesis, necessitating chiral HPLC purification.
- Spirocycle stability : The azaspiro[3.5]nonane moiety requires inert atmospheres to prevent ring-opening.
- Scale-up : Batch processes in toluene face solvent recovery issues; flow chemistry improves efficiency.
Applications in PROTAC Development
This compound serves as a cereblon-recruiting ligand in IRAK degraders, exemplified by:
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different derivatives.
Reduction: Involving the reduction of specific functional groups.
Substitution: Where certain groups in the molecule are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives with different functional groups
Scientific Research Applications
Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting IRAK proteins.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds
Mechanism of Action
The mechanism of action of Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as IRAK proteins. By binding to these targets, the compound facilitates their degradation, thereby modulating the associated signaling pathways. This can lead to various biological effects, including anti-inflammatory and immunomodulatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azaspiro[3.5]nonane Scaffolds
The azaspiro[3.5]nonane core is a versatile bicyclic framework used in medicinal chemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Azaspiro[3.5]nonane Derivatives
Key Observations :
- Functional Groups: The Thalidomide derivative’s NH-C2 linker enables covalent attachment to target-binding warheads, distinguishing it from simpler spiro intermediates like 5-Azaspiro[3.5]nonane HCl.
- Solubility: Hydrochloride salts (e.g., Thalidomide-NH-C2-azaspiro[3.5]nonane HCl, 7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl) are preferred for aqueous-phase reactions, whereas Boc-protected analogues (AS98660) require organic solvents for deprotection .
- Target Specificity: The thalidomide moiety confers cereblon-binding activity, critical for recruiting E3 ligases in PROTACs. In contrast, diazaspiro derivatives (e.g., 2-Methyl-2,7-diazaspiro[3.5]nonane diHCl) may interact with kinase ATP pockets due to their nitrogen-rich structure .
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